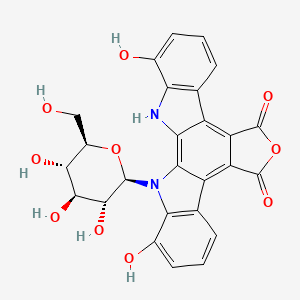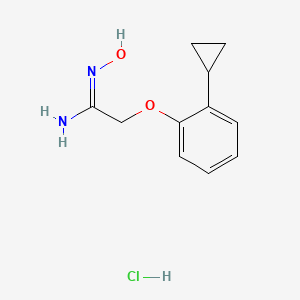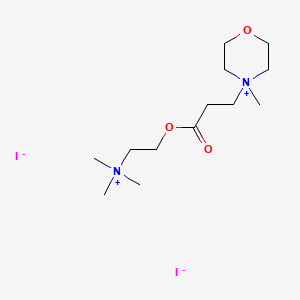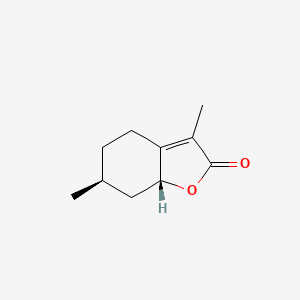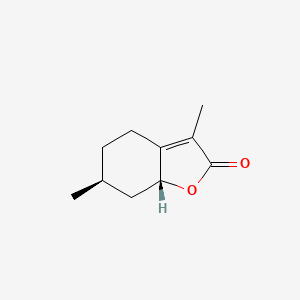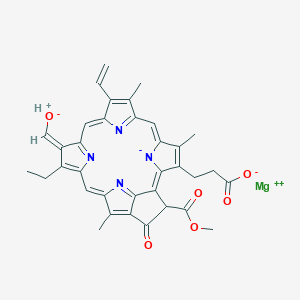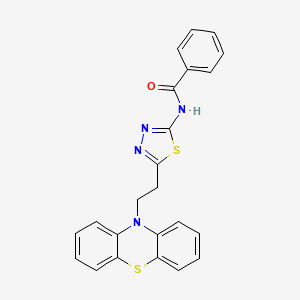
Urea, N,N''-methylenebis(N'-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt is a compound known for its antimicrobial properties. It is commonly used as a preservative in cosmetics and personal care products. The compound is chemically related to diazolidinyl urea and acts as a formaldehyde releaser .
Preparation Methods
The synthesis of Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt involves the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated. This process results in a mixture of different formaldehyde addition products, including polymers .
Chemical Reactions Analysis
Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Scientific Research Applications
Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt has several scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial growth inhibition.
Medicine: It is used in the formulation of topical medications and ointments due to its preservative properties.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt involves the release of formaldehyde. This formaldehyde acts as an antimicrobial agent, inhibiting the growth of bacteria and fungi. The compound targets microbial cell walls and disrupts their integrity, leading to cell death .
Comparison with Similar Compounds
Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt is similar to other formaldehyde-releasing preservatives such as diazolidinyl urea and imidazolidinyl urea. it is unique in its specific chemical structure and the presence of hydroxymethyl groups. These structural differences can influence its reactivity and effectiveness as a preservative .
Similar Compounds
- Diazolidinyl urea
- Imidazolidinyl urea
- DMDM hydantoin
- Quaternium-15
These compounds share similar antimicrobial properties and are used in similar applications, but they differ in their chemical structures and specific mechanisms of action .
Properties
CAS No. |
71042-94-9 |
|---|---|
Molecular Formula |
C11H15N8NaO8 |
Molecular Weight |
410.28 g/mol |
IUPAC Name |
sodium;[5-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methylcarbamoylamino]-2,4-dioxoimidazolidin-1-yl]methanolate |
InChI |
InChI=1S/C11H15N8O8.Na/c20-2-18-4(6(22)16-10(18)26)14-8(24)12-1-13-9(25)15-5-7(23)17-11(27)19(5)3-21;/h4-5,20H,1-3H2,(H2,12,14,24)(H2,13,15,25)(H,16,22,26)(H,17,23,27);/q-1;+1 |
InChI Key |
RTTQTBVVEQBFRF-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)NC1C(=O)NC(=O)N1CO)NC(=O)NC2C(=O)NC(=O)N2C[O-].[Na+] |
Related CAS |
39236-46-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


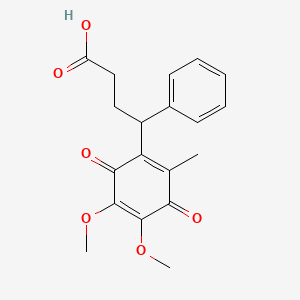
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
